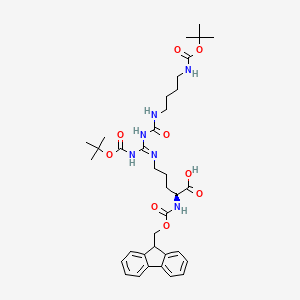

Fmoc-L-Arg(Boc,Bu-NHBoc)-OH

Description

The exact mass of the compound this compound is 710.36392719 g/mol and the complexity rating of the compound is 1190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylcarbamoylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O9/c1-35(2,3)50-32(46)39-20-12-11-19-38-31(45)41-30(42-34(48)51-36(4,5)6)37-21-13-18-28(29(43)44)40-33(47)49-22-27-25-16-9-7-14-23(25)24-15-8-10-17-26(24)27/h7-10,14-17,27-28H,11-13,18-22H2,1-6H3,(H,39,46)(H,40,47)(H,43,44)(H3,37,38,41,42,45,48)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLAYWWVHUHXRB-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Fmoc L Arg Boc,bu Nhboc Oh Within Advanced Peptide Chemistry

Evolution of Protecting Group Strategies in Solid Phase Peptide Synthesis

The synthesis of peptides, essential molecules in biochemistry and drug development, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). nih.govopenaccessjournals.com A cornerstone of SPPS is the use of protecting groups, which temporarily block reactive functional groups on amino acids to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. altabioscience.comnih.govcreative-peptides.com The evolution of these protecting group strategies has been pivotal in enhancing the efficiency, purity, and scope of peptide synthesis. openaccessjournals.com

Initially, SPPS, as developed by R. Bruce Merrifield, was dominated by the Boc/Bzl strategy . researchgate.net This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the growing peptide chain. nih.govamericanpeptidesociety.org The side chains of reactive amino acids were protected by benzyl (B1604629) (Bzl)-based groups. nih.govresearchgate.net Deprotection of the Boc group was achieved using a moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of the side-chain protecting groups required a much stronger acid, like hydrofluoric acid (HF). nih.govcreative-peptides.combachem.com

The 1970s saw the introduction of the Fmoc/tBu strategy by Carpino and Han, which offered a milder and more versatile alternative. nih.govaltabioscience.com This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. nih.govamericanpeptidesociety.org The Fmoc group is typically removed using a weak base, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgbachem.com The side-chain protecting groups are acid-labile, most commonly based on the tert-butyl (tBu) group, and are removed at the end of the synthesis along with cleavage from the resin using TFA. altabioscience.comiris-biotech.de

The key to these strategies lies in the concept of orthogonality . iris-biotech.debiosynth.com Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.comfiveable.me The Fmoc/tBu strategy is a prime example of a truly orthogonal system: the base-labile Fmoc group is removed repeatedly during chain elongation, while the acid-labile tBu side-chain groups remain intact until the final cleavage step. altabioscience.comiris-biotech.de This orthogonality minimizes side reactions and is highly compatible with automated synthesis, contributing to the widespread adoption of the Fmoc strategy in modern peptide chemistry. altabioscience.comamericanpeptidesociety.org

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies in SPPS

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| α-Amino Deprotection | Moderate acid (e.g., TFA) creative-peptides.com | Weak base (e.g., 20% piperidine in DMF) americanpeptidesociety.org |

| Side-Chain Protection | Benzyl (Bzl)-based groups nih.gov | tert-butyl (tBu)-based groups iris-biotech.de |

| Final Cleavage/Deprotection | Strong acid (e.g., HF) nih.gov | Moderate acid (e.g., TFA) altabioscience.com |

| Key Advantage | Robust for certain "difficult sequences" altabioscience.com | Milder conditions, true orthogonality, automation-friendly altabioscience.comamericanpeptidesociety.org |

Significance of Arginine Derivatives in Biologically Active Peptide Synthesis

Arginine is a crucial amino acid found in many biologically active peptides and proteins, playing a significant role in their structure and function. nih.govnih.govresearchgate.net Its defining feature is the guanidinium (B1211019) group on its side chain, which is strongly basic (pKa ≈ 12.5) and remains protonated under physiological conditions. nih.gov This positive charge is key to many biological interactions, including protein-protein interactions, RNA binding, and the function of cell-penetrating peptides. nih.govresearchgate.netchalmers.se

However, the very reactivity that makes the guanidinium group biologically important also presents significant challenges during chemical peptide synthesis. nih.govbiotage.com The nucleophilic nature of the guanidinium group must be masked by a protecting group to prevent a host of side reactions. biosynth.comnih.gov Failure to adequately protect the arginine side chain can lead to several undesirable outcomes:

Guanidinylation: The unprotected guanidinium group can be acylated by activated amino acids or react with coupling reagents, leading to chain termination. peptide.com

δ-Lactam Formation: During the activation of the arginine's own carboxyl group for coupling, the side-chain guanidinium can attack the activated carboxyl, forming a stable six-membered δ-lactam. nih.govnih.govresearchgate.netrsc.org This intramolecular cyclization consumes the activated arginine, preventing its incorporation into the peptide chain and leading to deletion sequences. nih.govrsc.org

To overcome these issues, a variety of protecting groups have been developed for the arginine side chain, particularly for the Fmoc/tBu strategy. Early examples included the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group. nih.govthermofisher.com However, its removal required prolonged exposure to strong acids. thermofisher.com This led to the development of more acid-labile sulfonyl-based protecting groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), which are now standard in Fmoc-SPPS. thermofisher.compeptide.com These groups offer a balance of stability during synthesis and lability for efficient removal during the final TFA cleavage. thermofisher.compeptide.com Despite their utility, even these standard protecting groups can be insufficient for preventing side reactions in the synthesis of complex, arginine-rich, or aggregation-prone peptides, necessitating the development of more advanced derivatives. nih.govnih.gov

Table 2: Common Side Reactions Associated with Arginine in SPPS

| Side Reaction | Description | Consequence |

|---|---|---|

| δ-Lactam Formation | Intramolecular cyclization of an activated arginine, where the side-chain guanidino group attacks the α-carboxyl group. nih.govrsc.org | Consumption of the activated amino acid, leading to failed couplings and deletion sequences in the final peptide. nih.gov |

| Guanidinylation | The unprotected N-terminal amine of the peptide chain reacts with uronium/aminium-based coupling reagents. peptide.com | Irreversible termination of the peptide chain, preventing further elongation. peptide.com |

| Modification by Scavengers | During final cleavage, reactive carbocations from protecting groups can modify the guanidinium group if not properly scavenged. rsc.org | Formation of impurities that are difficult to separate from the target peptide. |

Rationale for the Specific Protecting Group Combination in Fmoc-L-Arg(Boc,Bu-NHBoc)-OH

The compound This compound represents a highly specialized arginine derivative designed to overcome the most persistent challenges in peptide synthesis. The rationale for its complex, multi-component protection scheme lies in providing exceptionally robust shielding of the guanidinium group to minimize side reactions, particularly δ-lactam formation. nih.govnih.gov

Let's break down the components:

Fmoc (9-fluorenylmethyloxycarbonyl): This is the standard, base-labile protecting group for the α-amino terminus, consistent with the Fmoc/tBu SPPS strategy. americanpeptidesociety.org Its removal with piperidine allows for the stepwise elongation of the peptide chain. iris-biotech.de

-OH (Carboxylic Acid): The free carboxylic acid is the reactive site for coupling to the N-terminal amine of the growing peptide chain on the solid support.

Arg(Boc,Bu-NHBoc): This notation indicates a heavily modified arginine side chain. The guanidinium group is protected by three distinct, yet related, acid-labile groups:

Two Boc (tert-butyloxycarbonyl) groups.

One tBu-NHBoc group, which is a tert-butyl group attached to a Boc-protected nitrogen.

The combination of these bulky, sterically hindering groups provides a formidable shield around the guanidinium moiety. Research has shown that increasing the steric bulk and the number of protecting groups on the arginine side chain can significantly suppress δ-lactam formation. nih.gov While standard single protecting groups like Pbf are effective in many cases, derivatives with multiple Boc groups, such as Fmoc-Arg(Boc)₂-OH, have demonstrated superior performance in preventing this side reaction. nih.govresearchgate.net The derivative this compound is an extension of this principle, offering an even higher degree of protection.

This enhanced protection is particularly valuable in several scenarios:

Synthesis of Arginine-Rich Peptides: When multiple arginine residues are present, the cumulative risk of side reactions increases.

Difficult or Aggregation-Prone Sequences: In sequences where coupling kinetics are slow, the activated arginine remains vulnerable to side reactions for longer periods.

Large-Scale Synthesis: In industrial settings, minimizing deletion sequences caused by lactam formation is crucial for maximizing yield and purity, thereby reducing production costs. nih.gov

All the protecting groups on the side chain (Boc, tBu) are designed to be cleaved simultaneously with standard side-chain deprotection and resin cleavage protocols, typically using a strong acid cocktail like 95% TFA. iris-biotech.de This ensures that while the protection is robust during synthesis, the final peptide can be liberated efficiently.

Table 3: Protecting Groups of this compound and Their Function

| Component | Full Name | Location | Function | Cleavage Condition |

|---|---|---|---|---|

| Fmoc | 9-fluorenylmethyloxycarbonyl | α-Amino Group | Temporary protection during chain elongation. iris-biotech.de | Base (e.g., Piperidine) americanpeptidesociety.org |

| Boc | tert-butyloxycarbonyl | Guanidinium Side Chain | Permanent protection; sterically hinders side reactions. nih.gov | Acid (e.g., TFA) iris-biotech.de |

| tBu | tert-butyl | Guanidinium Side Chain | Permanent protection; adds bulk to prevent side reactions. iris-biotech.de | Acid (e.g., TFA) iris-biotech.de |

| -NHBoc | tert-butyloxycarbonyl amine | Guanidinium Side Chain | Permanent protection; contributes to the overall steric shield. | Acid (e.g., TFA) |

Synthetic Pathways and Methodological Advancements for Fmoc L Arg Boc,bu Nhboc Oh

Precursor Derivatization and Initial Functionalization Approaches

The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH logically commences with a suitably protected amino acid precursor, most commonly L-ornithine, which provides the core α-amino acid structure and a side-chain δ-amino group for elaboration. The primary challenge lies in the construction of the complex N'-t-butyloxycarbonyl-N''-(4-t-butyloxycarbonylaminobutyl)carbamoyl guanidino moiety.

Initial functionalization strategies revolve around the synthesis of a potent guanidinylating agent that carries the pre-functionalized side chain. This approach is analogous to methods used for preparing other complex arginine derivatives, where a precursor amine is reacted with a guanidine-transfer reagent. researchgate.netnih.gov A plausible precursor for the side chain is mono-Boc protected 1,4-diaminobutane. The synthesis of the guanidinylating agent itself, such as an N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea or N,N′-di-Boc-N′′-triflylguanidine derivative, is a critical step. researchgate.netresearchgate.net These reagents are designed to react selectively with the δ-amino group of a protected ornithine derivative to form the desired guanidino structure.

An alternative conceptual approach involves a stepwise construction of the side chain directly from the ornithine precursor. This could involve an initial reaction of the δ-amino group with a carbonyl source followed by subsequent additions of the protected diamine, though this is often less efficient than a direct guanidinylation.

Optimized Multistep Synthetic Protocols for this compound

The assembly of this compound is a multistep process that can be undertaken using either solution-phase or solid-phase techniques, each with distinct advantages.

Solution-phase synthesis offers versatility and is suitable for producing the building block on a preparative scale. A representative protocol begins with L-ornithine, where the α-amino and carboxyl groups are first protected. A common strategy involves the protection of the α-amino group with the Fmoc group and the carboxyl group as a methyl or ethyl ester. google.comgoogle.com The key transformation is the guanidinylation of the side-chain δ-amino group of the Fmoc-Orn-OR ester. This is achieved by reacting it with a suitable guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). researchgate.net Following the successful formation of the protected guanidino group, the C-terminal ester is saponified under basic conditions to yield the free carboxylic acid. guidechem.com

A hypothetical solution-phase pathway is outlined below:

| Step | Reaction | Key Reagents | Purpose |

| 1 | α-Amino Protection | Fmoc-OSu, NaHCO₃ | Introduction of the base-labile Fmoc group onto the α-amino group of L-ornithine. guidechem.com |

| 2 | Guanidinylation | N,N'-di-Boc-N''-triflylguanidine, DIEA | Reaction with the δ-amino group of Fmoc-L-Orn-OH to form the fully protected guanidino side chain. researchgate.net |

| 3 | Purification | Chromatography | Isolation of the final product, this compound, from reagents and byproducts. |

This method provides a pure, well-characterized building block ready for incorporation into peptides.

Solid-phase synthesis (SPPS) is the dominant method for peptide assembly, and this compound is designed for this application. seplite.comiris-biotech.de The pre-synthesized amino acid derivative is incorporated into a growing peptide chain anchored to a solid support, such as Wang or Rink Amide resin. seplite.commedchemexpress.com The coupling is an amide bond formation between the carboxyl group of the incoming this compound and the free N-terminal amine of the resin-bound peptide.

Alternatively, the derivatization can be performed directly on the solid support. In this approach, Fmoc-L-Orn-OH is first attached to the resin. After its incorporation into the peptide sequence, the δ-amino group of the ornithine residue is selectively deprotected (if an orthogonal protecting group was used) and then guanidinylated on-resin. nih.gov This avoids the challenges of handling the bulky, complex amino acid in solution but requires highly efficient on-resin reactions and careful monitoring to ensure complete conversion.

Regioselective Protection Strategies for Arginine Guanidino Moiety

The success of peptide synthesis hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others. seplite.com The strategy for this compound exemplifies this principle perfectly.

α-Amino Group Protection : The N-α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF, a standard step in Fmoc-based SPPS. seplite.com

Side-Chain Protection : The complex guanidino moiety is protected by two acid-labile tert-butoxycarbonyl (Boc) groups. iris-biotech.de These groups serve two purposes: they decrease the high basicity of the guanidino function to prevent side reactions during coupling and improve solubility in organic solvents. mdpi.com

Orthogonality : The Fmoc group is stable to the acidic conditions used to remove the Boc groups, and the Boc groups are stable to the basic conditions used for Fmoc removal. seplite.com This orthogonality is crucial. The Boc groups on the side chain remain intact throughout the peptide assembly and are removed simultaneously with other acid-labile side-chain protecting groups (e.g., tBu, Trt) and cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). mdpi.com

The following table compares various protection strategies for the arginine side chain:

| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (TFA) | Commonly used in Fmoc-SPPS, offering good acid lability. researchgate.net |

| Tosyl | Tos | Very Strong Acid (HF) | Primarily used in Boc-based SPPS; not compatible with standard Fmoc strategy. mdpi.com |

| N,N'-bis-tert-butoxycarbonyl | (Boc)₂ | Strong Acid (TFA) | Reduces guanidine (B92328) basicity and prevents lactamization. advancedchemtech.comchemimpex.com |

| N'-Boc, N''-(Boc-aminobutyl)carbamoyl | (Boc,Bu-NHBoc) | Strong Acid (TFA) | Provides dual protection and a functional handle for conjugation. iris-biotech.de |

Catalytic Systems and Reaction Conditions for Efficient Synthesis

The incorporation of sterically hindered amino acids like this compound into a peptide sequence requires optimized coupling conditions to achieve high yields and avoid side reactions. Due to the bulkiness of the protected side chain, standard coupling times may be insufficient. advancedchemtech.com

Research indicates that coupling efficiency can be significantly improved by using specific reagents and conditions. iris-biotech.de Common coupling reagents for such challenging steps include aminium/uronium-based salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often used with an additive like HOBt (Hydroxybenzotriazole). iris-biotech.de

Key considerations for efficient coupling include:

Solvent : Anhydrous solvents such as a mixture of DMF and N-Methyl-2-pyrrolidone (NMP) are recommended to ensure optimal solubility and reactivity. iris-biotech.de

Temperature : Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can help overcome the steric hindrance and accelerate the reaction. iris-biotech.de

Reagent Stoichiometry : An excess of the amino acid (e.g., 3 equivalents) and coupling reagents is often necessary to drive the reaction to completion. iris-biotech.de

Reaction Time : A prolonged coupling time, potentially up to 16 hours, may be required for complete acylation of the N-terminal amine. iris-biotech.de

| Parameter | Recommended Condition | Rationale |

| Coupling Reagents | HBTU/HOBt or PyBOP/HOBt | High activation efficiency for sterically hindered amino acids. iris-biotech.de |

| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base to maintain reaction pH without causing side reactions. iris-biotech.de |

| Solvent | Anhydrous DMF/NMP (80:20) | Ensures solubility of all reactants and promotes efficient reaction. iris-biotech.de |

| Temperature | 35-40 °C | Increases reaction rate to overcome steric hindrance. iris-biotech.de |

| Time | ~16 hours | Allows for the sluggish reaction to proceed to completion. iris-biotech.de |

Considerations for Large-Scale Preparation and Scalability of this compound

Key scalability considerations include:

Cost of Goods : The starting materials, particularly protected diamines and specialized guanidinylating agents, can be expensive, significantly impacting the final cost of the building block. chemicalbook.com

Process Optimization : Each step in the synthesis must be optimized to maximize yield and minimize reaction times. This includes fine-tuning solvent volumes, reaction temperatures, and reagent stoichiometry.

Purification : Chromatographic purification, while effective at the lab scale, can be costly and time-consuming for large quantities. Developing robust crystallization or extraction procedures is crucial for scalable and economical purification.

Quality Control : Rigorous analytical methods are required to ensure the chemical and enantiomeric purity of the final product at each stage of production, which is critical for its use in synthesizing pharmaceutical-grade peptides.

Integration of Fmoc L Arg Boc,bu Nhboc Oh into Sophisticated Peptide Assembly Strategies

Application in Automated Solid Phase Peptide Synthesis Protocols

There is no available research detailing the use of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH in automated Solid Phase Peptide Synthesis (SPPS). For a novel derivative to be incorporated into automated protocols, studies would typically be required to establish its solubility in standard SPPS solvents (like DMF, NMP, or greener alternatives), its stability under the basic conditions of Fmoc-deprotection, and its compatibility with common activation reagents. Without such data, standard instrument protocols cannot be defined.

Utilization in Segment Condensation and Convergent Peptide Synthesis

The application of this compound in segment condensation strategies has not been reported. This convergent approach, where protected peptide fragments are synthesized separately and then joined together, requires that the side-chain protecting groups of the C-terminal fragment's N-terminal amino acid (in this case, the hypothetical Boc and Bu-NHBoc groups on arginine) remain stable throughout the fragment's synthesis and subsequent coupling reaction, while also being removable during the final global deprotection step. The specific cleavage conditions and orthogonality of the "Bu-NHBoc" group are currently unknown.

Challenges and Mitigation Strategies in Incorporating this compound

No literature exists that identifies specific challenges or mitigation strategies associated with the use of this compound. The subsequent subsections outline general challenges faced when incorporating sterically demanding arginine derivatives.

Without experimental data, the degree of steric hindrance presented by the combined Boc and Bu-NHBoc protecting groups on the arginine side chain can only be hypothesized. Generally, bulky side-chain protecting groups can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling. To overcome this with other bulky arginine derivatives, chemists often employ strategies such as:

Using more potent coupling reagents (e.g., HATU, HCTU).

Increasing reaction times or temperatures.

Performing double-coupling cycles.

The effectiveness of these strategies for this compound remains uninvestigated.

There are no documented side reactions specific to the use of this compound during peptide elongation. A primary side reaction for many protected arginine derivatives is δ-lactam formation upon activation, which renders the amino acid incapable of coupling. The propensity for this intramolecular cyclization is highly dependent on the nature of the guanidino protecting groups. Whether the Boc and Bu-NHBoc combination would suppress or promote this side reaction has not been studied.

Role in the Synthesis of Specific Peptide Architectures

No specific examples exist in the literature of this compound being used to synthesize particular peptide architectures.

The utility of this compound in the synthesis of cyclic peptides and peptide macrocycles is undocumented. The synthesis of such structures requires a protecting group strategy that is orthogonal to the conditions used for on-resin cyclization (head-to-tail, side-chain-to-side-chain, etc.) and is stable during the necessary synthetic manipulations. The stability and cleavage characteristics of the "Bu-NHBoc" group are not defined, making its suitability for these complex syntheses unknown.

Branched Peptides and Peptide Dendrimers

Branched peptides and peptide dendrimers are molecules where one or more peptide chains are attached to the side chain of a core amino acid residue, leading to complex, three-dimensional structures. These architectures are of significant interest in various biomedical applications, including drug delivery, vaccine development, and as mimics of protein scaffolds. The construction of such non-linear peptides relies on amino acid building blocks that possess an orthogonally protected functional group within their side chain, which can serve as an initiation point for a new peptide chain.

This compound is strategically designed for this purpose. The primary α-amine is protected with the base-labile Fmoc group, allowing for its incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols. The side chain contains a carbamoylated guanidine (B92328) bioisostere, which is further functionalized with a butylamino group protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is the key to its utility in creating branched structures.

The synthesis of a simple branched peptide using this building block would follow a general procedure:

The linear peptide backbone is assembled on a solid support using standard Fmoc/tBu chemistry.

this compound is incorporated at the desired branching point.

Following the completion of the main chain, the Fmoc group of the N-terminal amino acid is left in place or replaced with a Boc group to protect the α-amine.

The resin-bound peptide is then treated with a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), under conditions that selectively cleave the Boc group from the Bu-NHBoc side chain, while leaving the tBu-based side-chain protecting groups of other amino acids and the linkage to the resin intact.

The newly liberated amine on the arginine side chain serves as the starting point for the synthesis of the second peptide chain.

This second chain is then elongated using standard Fmoc-SPPS cycles.

This strategy can be extended to produce more complex structures like peptide dendrimers by incorporating multiple this compound residues or by using a core molecule with multiple branching points.

| Step | Operation | Key Reagent(s) | Purpose |

|---|---|---|---|

| 1 | Main Chain Elongation | Fmoc-amino acids, Coupling reagents (e.g., HBTU/DIPEA) | Assembly of the primary peptide sequence. |

| 2 | Incorporation of Branching Unit | This compound | Introduction of the latent branching point. |

| 3 | Selective Side-Chain Deprotection | Dilute TFA in DCM | Removal of the Boc group from the Bu-NHBoc moiety to expose the amine for branching. |

| 4 | Branch Chain Elongation | Fmoc-amino acids, Coupling reagents | Synthesis of the secondary peptide chain from the arginine side chain. |

| 5 | Final Cleavage and Deprotection | Concentrated TFA with scavengers | Release of the branched peptide from the solid support and removal of all remaining side-chain protecting groups. |

Peptides with Post-Translational Modifications (as precursors)

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The chemical synthesis of peptides bearing PTMs is a powerful tool for studying their effects on protein structure and function. This compound can serve as a versatile precursor for the introduction of various modifications that mimic natural PTMs of arginine or for the attachment of other functional moieties like fluorophores, biotin, or drug molecules.

The strategy is conceptually similar to the synthesis of branched peptides. The orthogonally protected amine on the Bu-NHBoc side chain acts as a specific handle for chemical modification. After the assembly of the peptide backbone, and following the selective deprotection of the side-chain Boc group, the exposed amine can be reacted with a variety of reagents to introduce the desired modification.

For instance, to mimic arginine methylation, the deprotected amine could be subjected to reductive amination with formaldehyde (B43269) and a reducing agent. To introduce a moiety that resembles citrullination, the amine could be reacted with an isocyanate. The versatility of this approach allows for the site-specific introduction of a wide range of chemical groups.

| Target Modification | Synthetic Strategy on Deprotected Side Chain | Potential Reagents |

|---|---|---|

| Mono-methylation Mimic | Reductive amination | Formaldehyde, Sodium cyanoborohydride |

| Acetylation | Acylation | Acetic anhydride, Pyridine |

| Biotinylation | Amide bond formation | Biotin-NHS ester |

| Fluorescent Labeling | Amide bond formation | Fluorescein isothiocyanate (FITC) |

| Citrullination Mimic | Reaction with an isocyanate | Potassium isocyanate |

The use of this compound in these sophisticated peptide assembly strategies underscores the importance of rationally designed building blocks in advancing the field of peptide chemistry. The ability to create complex, multi-functional peptide molecules with high precision opens up new avenues for research and development in chemical biology and medicinal chemistry.

Deprotection Kinetics and Mechanistic Investigations of Fmoc L Arg Boc,bu Nhboc Oh Derivatives

Selective Nα-Fmoc Deprotection Methodologies

The removal of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group from the α-amino position is a repetitive step in Fmoc-based SPPS. The efficiency of this step is paramount, as incomplete deprotection leads to deletion sequences, permanently capping the unreacted chain.

The deprotection of the Fmoc group proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine (B6355638). nih.govresearchgate.net This generates a carbanion, which is stabilized by the aromatic system. Subsequently, a β-elimination occurs, leading to the release of the free Nα-amine and the highly reactive dibenzofulvene (DBF) intermediate. researchgate.net The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the reaction to completion. nih.gov

The kinetics of this reaction are influenced by several factors, including the steric hindrance of the amino acid derivative. For sterically demanding residues like arginine, especially one with bulky side-chain protection such as Fmoc-L-Arg(Boc,Bu-NHBoc)-OH, the deprotection process can be slower compared to less hindered amino acids like leucine. researchgate.net Studies on similar derivatives like Fmoc-L-Arg(Pbf)-OH show that complete deprotection may require a minimum of 10 minutes, whereas less hindered residues can be fully deprotected in as little as 3-7 minutes. nih.govresearchgate.net The bulky (Boc,Bu-NHBoc) moiety likely imposes significant steric constraints, potentially slowing the approach of the amine base and necessitating extended reaction times or optimized conditions to ensure complete Fmoc removal.

The standard reagent for Fmoc removal is a 20% solution of piperidine in N,N-dimethylformamide (DMF). nih.gov However, due to regulatory concerns and its role in promoting side reactions like aspartimide formation, alternative reagents and conditions have been explored. researchgate.net

4-methylpiperidine (4MP) and piperazine (B1678402) (PZ) have been investigated as replacements for piperidine. nih.gov Kinetic studies comparing these reagents on Fmoc-L-Arg(Pbf)-OH demonstrated that while all three are effective, piperazine showed slightly lower efficiency at shorter deprotection times. nih.govresearchgate.net This is partly attributed to its lower basicity and solubility constraints. nih.gov

To enhance deprotection efficiency, especially for challenging sequences or sterically hindered residues, stronger base catalysts can be added. The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the initial proton abstraction step. However, its strong basicity can also increase the risk of side reactions. A common optimized solution involves a mixture containing a bulkier, less nucleophilic amine for DBF scavenging (e.g., piperazine) and a small percentage of a strong, non-nucleophilic base (e.g., DBU) to catalyze the elimination.

| Reagent | Concentration | Typical Deprotection Time (for Arginine) | Notes |

| Piperidine | 20% in DMF | 10-20 minutes | Standard reagent; effective but can promote side reactions. researchgate.netnih.gov |

| 4-Methylpiperidine | 20% in DMF | 10-20 minutes | Similar efficiency to piperidine. nih.gov |

| Piperazine | 10% w/v in DMF/Ethanol | >10 minutes | Less efficient at short times; may reduce certain side reactions. nih.gov |

| Piperazine/DBU | 5% / 2% in NMP | 5-15 minutes | Accelerated deprotection; requires careful optimization. |

Global Side Chain Deprotection of Guanidino-Bound Protecting Groups

The final step in SPPS is the "global deprotection," where the semi-permanent protecting groups on the amino acid side chains are removed simultaneously with the cleavage of the peptide from the solid support. For this compound, this involves the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) and related Bu-NHBoc groups.

The Boc group is a quintessential acid-labile protecting group. organic-chemistry.org Its removal is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). The cleavage mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) group. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a transient carbamic acid intermediate. commonorganicchemistry.compeptide.com This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free guanidino group of arginine. commonorganicchemistry.com

The Bu-NHBoc group, being a carbamate derivative, is expected to follow an identical acidolytic cleavage mechanism. The highly reactive tert-butyl cations generated during this process are potent alkylating agents and must be neutralized by scavenger molecules to prevent modification of sensitive amino acid residues within the peptide. organic-chemistry.orgpeptide.com

The use of a strong acid like TFA for global deprotection is a hallmark of the Fmoc/tBu strategy. This approach is designed to be fully compatible with commonly used acid-labile resins such as Wang, Rink Amide, and 2-chlorotrityl (2-CTC) resins. sigmaaldrich.com The same acidic conditions that cleave the Boc and Bu-NHBoc groups from the arginine side chain also cleave the linker anchoring the peptide to the resin, releasing the final product into solution. google.com

This strategy relies on the principle of orthogonality, where the Nα-Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) can be removed without interfering with each other. organic-chemistry.org Therefore, the TFA treatment is also compatible with other standard acid-labile side-chain protecting groups used in Fmoc SPPS, such as tert-butyl (tBu) ethers for serine, threonine, and tyrosine, and tert-butyl (OtBu) esters for aspartic and glutamic acids. google.com The entire protected peptide assembly is treated with a single cleavage cocktail, simplifying the final workup. sigmaaldrich.com

Minimized Side Reactions and Byproduct Formation During Deprotection

Both the Nα-Fmoc and final acidolytic deprotection steps can be accompanied by side reactions that compromise the purity and yield of the target peptide. Careful selection of reagents and conditions is crucial for their mitigation.

During the base-mediated Fmoc deprotection, a primary side reaction concerning arginine is the formation of a δ-lactam. nih.govrsc.org This occurs through an intramolecular cyclization where the Nδ of the guanidino group attacks the activated α-carboxyl group during the subsequent coupling step, consuming the activated amino acid. While this is more of a coupling side reaction, the choice of guanidino protecting groups significantly influences its rate. Studies have shown that bis-Boc protected arginine is highly prone to δ-lactam formation compared to sulfonyl-based protections like Pbf. nih.govnih.gov The (Boc,Bu-NHBoc) protection scheme would likely exhibit a similar high propensity for this side reaction. nih.gov

During the final TFA cleavage, the main source of byproducts is the reaction of carbocations, generated from the cleavage of Boc, Bu-NHBoc, and other tBu-based groups, with nucleophilic amino acid side chains. sigmaaldrich.com Residues such as tryptophan, methionine, and cysteine are particularly susceptible to alkylation by these cations. sigmaaldrich.comacs.org To prevent this, cleavage cocktails almost always include scavengers.

| Scavenger | Typical Concentration | Target Side Reaction |

| Triisopropylsilane (TIS) | 2.5 - 5% | Traps t-butyl and trityl cations, reduces Trp oxidation. nih.gov |

| Water (H₂O) | 2.5 - 5% | Suppresses t-butylation of Trp, hydrolyzes reactive species. nih.govacs.org |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges t-butyl cations, aids in Trt group removal from Cys. sigmaaldrich.com |

| Thioanisole | 5% | Prevents reattachment of sulfonyl groups (from Pmc/Pbf) to Trp. sigmaaldrich.compeptide.com |

A standard and effective cleavage cocktail for most peptides, including those with multiple arginine residues, is a mixture of TFA/TIS/H₂O (95:2.5:2.5). nih.govsigmaaldrich.com This combination efficiently removes the Boc and Bu-NHBoc groups while the TIS and water scavenge the resulting carbocations, protecting sensitive residues and ensuring the integrity of the final peptide product. sigmaaldrich.com

Guanidino Acylation Prevention

A significant challenge in the synthesis of arginine-containing peptides is the potential for side reactions at the nucleophilic guanidino group. google.com During coupling steps, the activated C-terminus of the incoming amino acid can be attacked by the guanidino group of the resin-bound arginine, leading to undesired acylation and chain termination or branching. To prevent this, the guanidino group must be effectively masked with a protecting group. google.com

The (Boc,Bu-NHBoc) protecting group scheme on this compound is specifically designed to suppress this side reaction. This is achieved through a combination of electronic and steric effects:

Electronic Deactivation: The two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly reduce the nucleophilicity of the guanidino nitrogen atoms, making them far less likely to participate in unintended acylation reactions.

Steric Hindrance: The bulky tert-butyl and Boc groups create a sterically congested environment around the guanidino moiety. This physically obstructs the approach of activated carboxyl groups, further preventing acylation.

Acid-Catalyzed Cyclization and Racemization Mitigation

During peptide synthesis, particularly in the final cleavage step from the solid support which often involves strong acids like trifluoroacetic acid (TFA), arginine residues can be susceptible to side reactions. Two such reactions are acid-catalyzed cyclization to form a lactam and racemization at the α-carbon.

Cyclization: The δ-nitrogen of the arginine side chain can potentially undergo intramolecular cyclization onto the activated C-terminal carbonyl, especially during prolonged exposure to acidic conditions, leading to the formation of a stable six-membered δ-lactam.

Racemization: While less common for arginine compared to other amino acids, racemization can occur under harsh acidic or basic conditions, compromising the chiral integrity of the final peptide. nih.gov

The intricate and bulky (Boc,Bu-NHBoc) side-chain protection of this compound plays a crucial role in mitigating these side reactions. The steric bulk of the protecting groups can impose conformational constraints on the peptide backbone and side chain, disfavoring the transition state required for intramolecular lactam formation. Similarly, this steric shield helps protect the α-proton from abstraction, reducing the risk of racemization during synthesis and deprotection steps.

Orthogonal Deprotection Strategies for this compound

Orthogonality in protecting group strategy is a fundamental principle in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.govresearchgate.net This enables the precise and sequential construction of complex peptide chains. This compound is an excellent example of a building block designed for a fully orthogonal Fmoc/tBu strategy.

The protecting groups employed in this derivative have distinct chemical labilities:

Nα-Fmoc group: This group is labile to mildly basic conditions, typically a solution of 20% piperidine in DMF. nih.govsigmaaldrich.com This allows for its selective removal at the beginning of each coupling cycle to expose the N-terminal amine for chain elongation.

Side-Chain Boc and tBu groups: The tert-butoxycarbonyl (Boc) and tert-butyl (Bu) groups protecting the guanidino function are stable to the basic conditions used for Fmoc removal. However, they are readily cleaved by strong acids, such as trifluoroacetic acid (TFA). nih.govacs.org

This orthogonality allows for a streamlined synthetic workflow:

Chain Elongation: The Nα-Fmoc group is removed with piperidine, leaving the acid-labile side-chain protection intact. The next Fmoc-protected amino acid is then coupled to the newly liberated N-terminal amine. This cycle is repeated to assemble the desired peptide sequence.

Final Deprotection: Once the peptide chain is fully assembled, the peptide is treated with a strong acid cocktail, typically containing 95% TFA. This single step simultaneously cleaves the Boc and tBu protecting groups from the arginine side chain and releases the completed peptide from the resin. sigmaaldrich.com

This strategy ensures that the highly reactive guanidino side chain remains protected throughout the synthesis, preventing side reactions, and is only revealed at the final stage of the process. researchgate.net

| Protecting Group | Location | Cleavage Condition | Stable To | Reference |

|---|---|---|---|---|

| Fmoc | α-Amino | Base (e.g., 20% Piperidine/DMF) | Acid (TFA) | nih.govnih.gov |

| Boc | Guanidino Side Chain | Strong Acid (e.g., 95% TFA) | Base (Piperidine) | sigmaaldrich.com |

| tBu (tert-Butyl) | Guanidino Side Chain | Strong Acid (e.g., 95% TFA) | Base (Piperidine) | sigmaaldrich.com |

Advanced Methodologies for Characterization and Purity Assessment of Fmoc L Arg Boc,bu Nhboc Oh and Its Peptide Constructs

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR Pulse Sequences, High-Resolution Mass Spectrometry)

Structural confirmation of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide unambiguous evidence of the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR pulse sequences are required to resolve the complex spectrum and assign all proton (¹H) and carbon (¹³C) signals. Due to the multiple protecting groups (Fmoc, Boc, tert-Butyl), significant signal overlap is expected.

1D NMR (¹H and ¹³C): Initial analysis provides a fundamental overview of the chemical environment of the protons and carbons. The ¹H NMR would be expected to show characteristic signals for the aromatic protons of the Fmoc group, the aliphatic protons of the arginine backbone, and numerous signals in the aliphatic region corresponding to the Boc and tert-Butyl groups.

2D NMR Experiments: To overcome signal overlap and definitively assign the structure, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons along the arginine backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-3 bonds apart). This is indispensable for confirming the connectivity between the arginine side chain and the various components of the (Boc,Bu-NHBoc) protecting group, as well as the attachment of the Fmoc group to the α-amino nitrogen.

Interactive Table 1: Expected NMR Chemical Shift Ranges for this compound

This table presents illustrative data based on typical chemical shifts for the constituent moieties. Actual values may vary.

| Functional Group | Atom Type | Expected Chemical Shift (ppm) | Key Correlations (HMBC) |

| Fmoc Group | Aromatic Protons | 7.2 - 7.9 | Protons to Fmoc carbonyl carbon |

| Aliphatic Protons (CH, CH₂) | 4.1 - 4.5 | Protons to Fmoc carbonyl and α-carbon of Arg | |

| Carbonyl Carbon (C=O) | ~156 | Correlation to Fmoc aliphatic protons and α-NH | |

| Arginine Backbone | α-Proton (Hα) | 4.0 - 4.4 | Hα to backbone C=O, Cβ |

| β, γ, δ-Protons (Hβ, Hγ, Hδ) | 1.5 - 2.0 | Hδ to guanidinium (B1211019) carbon | |

| α-Carbon (Cα) | ~54 | Cα to Hα, Hβ | |

| Carboxyl Carbon (C=O) | ~175 | Correlation to Hα | |

| Side-Chain Protection | Boc Protons ((CH₃)₃C) | 1.3 - 1.6 | Protons to Boc carbonyl carbon |

| tert-Butyl Protons ((CH₃)₃C) | 1.3 - 1.6 | Protons to adjacent quaternary carbon | |

| Guanidinium Carbon | ~157-160 | Correlation to Hδ and protons on protecting groups | |

| Boc Carbonyl Carbons (C=O) | ~152-155 | Correlation to Boc methyl protons |

Chromatographic Methodologies for Isolation and Purification (e.g., Preparative HPLC, Countercurrent Chromatography)

The high lipophilicity imparted by the multiple protecting groups makes purification challenging. Advanced chromatographic techniques are necessary to isolate this compound from reaction byproducts and starting materials.

Preparative High-Performance Liquid Chromatography (HPLC): This is the primary method for purifying complex protected amino acids.

Stationary Phase: Reversed-phase columns (e.g., C18 or C8 silica) are typically used, where the hydrophobic stationary phase effectively retains the lipophilic compound.

Mobile Phase: A gradient elution system is employed, commonly using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as 0.1% trifluoroacetic acid (TFA), is often added to ensure sharp peaks by suppressing the ionization of free carboxyl groups.

Optimization: The gradient slope, flow rate, and column loading are carefully optimized to achieve maximum resolution between the target compound and closely eluting impurities.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption or degradation of sensitive compounds. nih.govwikipedia.org It is particularly useful for purifying complex natural products and synthetic molecules. nih.gov For a highly protected derivative like this compound, a suitable biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) would be selected to partition the compound and impurities between the two liquid phases, allowing for efficient separation. nih.gov

Interactive Table 2: Illustrative Preparative HPLC Method for Purification

| Parameter | Condition | Rationale |

| Column | C18, 10 µm particle size, 50 x 250 mm | High capacity and good resolution for lipophilic molecules. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for peak shaping. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the hydrophobic compound. |

| Gradient | 50% to 100% B over 30 minutes | Gradual increase in organic content to separate compounds based on hydrophobicity. |

| Flow Rate | 50 mL/min | Appropriate for the column dimension to ensure efficient separation. |

| Detection | UV at 265 nm and 301 nm | Wavelengths characteristic of the Fmoc group for monitoring elution. |

| Loading | < 1 g per injection | Optimized to prevent column overloading and loss of resolution. |

Quantitative Analysis for Purity Determination (e.g., Analytical HPLC, Elemental Analysis Techniques)

Determining the absolute purity of the final product requires quantitative methods that can detect and measure trace impurities.

Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the isolated compound as a percentage of the total detected material. It utilizes smaller columns and lower flow rates than preparative HPLC to achieve higher resolution. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percent purity. High purity levels, often exceeding 99%, are required for use in peptide synthesis. merckmillipore.comsigmaaldrich.com

Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's elemental formula. A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and purity, and can indicate the absence of inorganic salts or residual solvents. innovagen.com

Interactive Table 3: Example of Purity Assessment Data

| Analysis Method | Parameter | Result | Specification |

| Analytical HPLC | Purity | 99.6% | ≥ 99.0% |

| Retention Time | 15.8 min | Report | |

| Elemental Analysis | % Carbon (C) | Found: 65.88; Theory: 65.98 | ± 0.4% |

| % Hydrogen (H) | Found: 8.02; Theory: 7.97 | ± 0.4% | |

| % Nitrogen (N) | Found: 8.80; Theory: 8.79 | ± 0.4% |

Stereochemical Integrity Assessment (e.g., Chiral Chromatography, Enzymatic Methods)

It is crucial to confirm that the stereocenter at the α-carbon remains in the natural L-configuration and that no racemization has occurred during the synthesis or purification processes.

Chiral Chromatography: This is the most direct method for assessing enantiomeric purity. rsc.org The analysis is performed using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. sigmaaldrich.com For Fmoc-amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.comsigmaaldrich.com A sample is injected, and the method is designed to separate the D-isomer from the much more abundant L-isomer. The detection limit for the D-isomer is typically very low, allowing for the quantification of enantiomeric purity to levels often exceeding 99.8%. sigmaaldrich.commerckmillipore.com

Enzymatic Methods: Orthogonal confirmation of stereochemical integrity can be achieved using enzymatic assays. Enzymes such as L-amino acid oxidase or D-amino acid oxidase are highly stereospecific and will only react with one enantiomer. acs.org By treating a sample of the deprotected arginine derivative with D-amino acid oxidase, for example, any D-arginine present would be consumed, a change that can be monitored chromatographically or spectroscopically. The absence of a reaction confirms the high enantiomeric purity of the L-isomer.

Interactive Table 4: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) | To enable stereospecific interactions for enantiomer separation. sigmaaldrich.com |

| Mobile Phase | Isocratic mixture of Methanol/Water/Formic Acid | Simple mobile phase to achieve consistent separation. sigmaaldrich.com |

| Flow Rate | 0.5 mL/min | Lower flow rate for enhanced resolution of enantiomers. |

| Detection | UV at 265 nm | High sensitivity for the Fmoc-protected amino acid. |

| Analysis Goal | Quantify D-isomer peak area relative to L-isomer | To determine enantiomeric excess (e.e.) or % D-isomer. |

In-Process Monitoring Strategies During Synthesis and Deprotection

Monitoring the progress of the synthesis and the subsequent deprotection of the peptide is essential for process optimization and ensuring a high-quality final product.

Monitoring Synthesis: During the attachment of the complex (Boc,Bu-NHBoc) moiety to the Fmoc-L-arginine side chain, in-process monitoring is crucial to determine the reaction endpoint. Small aliquots can be withdrawn from the reaction mixture over time and analyzed by thin-layer chromatography (TLC) or rapid analytical HPLC. This allows chemists to track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion without generating excessive byproducts.

Monitoring Deprotection: The removal of the highly robust (Boc,Bu-NHBoc) group from the arginine residue within a peptide sequence requires carefully controlled conditions, typically using strong acids like TFA. thermofisher.com The progress of this deprotection can be monitored by HPLC. peptide.com Aliquots are taken from the cleavage reaction over time, and the analysis tracks the disappearance of the fully protected peptide and the appearance of the deprotected peptide. This is critical because incomplete deprotection of the sterically hindered guanidinium group can lead to significant impurities that are difficult to remove from the final peptide product. The strong UV absorbance of the Fmoc group is also a useful tool for monitoring its removal during solid-phase peptide synthesis. altabioscience.com

Comparative Analysis of Arginine Protecting Groups in Peptide Synthesis with Emphasis on Fmoc L Arg Boc,bu Nhboc Oh

Relative Advantages and Disadvantages of Bu-NHBoc and Boc for Arginine Side Chain Protection

The compound Fmoc-L-Arg(Boc,Bu-NHBoc)-OH represents a specialized arginine derivative rather than a conventionally protected amino acid. In this molecule, the guanidine (B92328) moiety is fundamentally altered to an amino-functionalized, carbamoylated guanidine group. iris-biotech.de This structure is designed to act as a bioisosteric substitute for arginine, providing a handle for subsequent peptide derivatization or conjugation. iris-biotech.de The "(Boc,Bu-NHBoc)" designation refers to two tert-butyloxycarbonyl (Boc) groups: one protecting the N' position of the modified guanidine core and the other protecting the terminal amine of the N''-attached aminobutyl group.

In contrast, the standard Fmoc-L-Arg(Boc)₂-OH uses two Boc groups to temporarily mask the reactivity of the native guanidinium (B1211019) group. nih.gov This bis-Boc protection is a true protecting group strategy, intended to be fully removed during the final cleavage step to regenerate the natural arginine side chain.

A direct comparison of advantages for "side chain protection" is therefore nuanced, as they serve different synthetic purposes.

This compound (Functional Handle):

Advantage: Its primary advantage is providing a stable, functional handle for post-synthetic modifications like labeling with fluorescent tags or tritium. iris-biotech.de The carbamoylguanidine structure is chemically stable, and its lower basicity (pKa ≈ 8) compared to a natural guanidinium group (pKa ≈ 12.5) can be beneficial in specific biological assays, while still allowing for protonation at physiological pH. iris-biotech.de

Disadvantage: Due to the steric bulk of the modified and protected side chain, its incorporation into a peptide sequence requires longer coupling times (e.g., 16 hours), higher equivalents of the amino acid, and potentially elevated temperatures (35-40 °C) to achieve high yields. iris-biotech.de It permanently alters the nature of the arginine residue.

Fmoc-L-Arg(Boc)₂-OH (Temporary Protecting Group):

Advantage: Both Boc groups are readily and completely removed under standard final cleavage conditions with trifluoroacetic acid (TFA), regenerating the native arginine side chain. nih.gov

Disadvantage: The bis-Boc derivative is known to be highly prone to δ-lactam formation upon activation, which consumes the activated amino acid and reduces coupling efficiency. nih.gov Furthermore, Fmoc-Arg(Boc)₂-OH has shown limited stability in common SPPS solvents like DMF, degrading over time. nih.govresearchgate.net

The following table summarizes the key differences between these two approaches.

| Feature | This compound | Fmoc-L-Arg(Boc)₂-OH |

| Primary Purpose | Bioisosteric substitute for conjugation/derivatization | Temporary protection of the guanidinium group |

| Side Chain Nature | Permanent carbamoylated guanidine modification | Temporary bis-Boc protection |

| Key Advantage | Provides a functional handle for labeling | Regenerates native arginine side chain |

| Key Disadvantage | Sterically hindered, requires harsh coupling conditions | Prone to δ-lactam formation, limited solution stability |

| Final Product | Peptide with a modified arginine residue | Peptide with a native arginine residue |

Comparison with Alternative Arginine Protecting Groups (e.g., Pmc, Pbf, Mtr, Tos)

Beyond Boc-based strategies, a family of sulfonyl-based protecting groups is widely used in Fmoc-SPPS. These include Tos (tosyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com

The stability of the protecting group during the iterative cycles of Fmoc deprotection (using a base like piperidine) is paramount. The sulfonyl-based groups (Pbf, Pmc, Mtr, Tos) are generally stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal, making them compatible with standard orthogonal schemes. peptide.comchempep.com However, their stability under the final, strong acid cleavage conditions varies significantly, which dictates their utility.

Tos (Tosyl): Very stable; requires harsh acidolysis, typically with hydrofluoric acid (HF), for removal. nih.gov

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): More acid-labile than Tos but still requires prolonged treatment with high concentrations of TFA, often with scavengers, for complete removal. nih.gov

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mtr. nih.gov However, its removal can be slow and problematic in peptides containing multiple arginine residues. peptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most acid-labile among the common sulfonyl groups due to the five-membered ring structure. nih.gov It is generally preferred for its faster cleavage kinetics. peptide.com In a comparative study, Fmoc-Arg(Pbf)-OH was shown to be completely stable in DMF and NBP solutions over extended periods, unlike Fmoc-Arg(Boc)₂-OH. nih.gov

The ease and completeness of protecting group removal during the final cleavage step are critical for obtaining high purity crude peptide.

| Protecting Group | Cleavage Condition | Key Compatibility Issues |

| Tos | HF | Not compatible with many linkers/side chain protections; harsh conditions can degrade sensitive peptides. nih.gov |

| Mtr | High concentration TFA, long reaction time (e.g., 6-8 hours) | Slow removal can lead to incomplete deprotection. Released species can modify tryptophan. nih.gov |

| Pmc | TFA, moderate reaction time (e.g., 2-6 hours) | Slower removal than Pbf. Released Pmc cation can cause significant alkylation of tryptophan residues. peptide.com |

| Pbf | TFA, short reaction time (e.g., 1-3 hours) | Most easily removed sulfonyl group. Less prone to tryptophan alkylation than Pmc, but scavengers are still recommended. peptide.com |

| (Boc)₂ | TFA, short reaction time (e.g., 1 hour) | Compatible with standard TFA cleavage cocktails. nih.gov |

The arginine side chain plays a significant role in peptide solubility and aggregation, often by disrupting secondary structures that lead to aggregation. While the protecting group is attached, it can alter these properties. The bulky and hydrophobic nature of sulfonyl protecting groups like Pmc and Pbf can sometimes decrease the solubility of the growing peptide chain, potentially contributing to aggregation during synthesis, especially in difficult sequences. However, protecting the guanidinium group is generally considered necessary to improve the solubility of the activated amino acid derivative in the organic solvents used for SPPS. researchgate.net

Influence of Protecting Group Selection on Overall Peptide Synthesis Yield and Purity

The choice of arginine protecting group directly impacts synthesis outcomes. A group that is difficult to remove leads to incompletely deprotected peptide impurities, which can be challenging to separate from the target peptide. Conversely, a group that is too labile may be partially removed during synthesis, leading to side reactions.

Pbf vs. Pmc: The higher acid lability of Pbf is a distinct advantage. One study demonstrated that after a 3-hour cleavage with TFA, the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used. peptide.com The lower yield with Pmc was attributed to incomplete deprotection and side reactions.

(Boc)₂ vs. Pbf: The primary drawback of the bis-Boc protection is its propensity for δ-lactam formation during the coupling step. This side reaction forms an unreactive species, effectively reducing the concentration of the active amino acid and leading to lower coupling yields or the need for repeated couplings. nih.gov In one comparison, Fmoc-Arg(Pbf)-OH showed four times less δ-lactam formation than Fmoc-Arg(Boc)₂-OH after 30 minutes of activation. nih.gov This makes Pbf a more efficient choice for ensuring high coupling yields.

Strategic Selection of Arginine Protecting Groups for Specific Peptide Targets

For Peptides with Multiple Arginines: Pbf is the preferred choice due to its high lability, which ensures complete deprotection even when multiple groups need to be removed, minimizing side products. peptide.com

For Peptides Containing Tryptophan: The Pbf group is strongly recommended over Pmc. The carbocation generated from Pmc during cleavage is highly reactive and can alkylate the indole (B1671886) ring of tryptophan. Pbf is less prone to this side reaction, leading to higher purity of Trp-containing peptides. peptide.com Using an additional Boc protecting group on the tryptophan indole nitrogen (Fmoc-Trp(Boc)-OH) can further mitigate this risk.

For Acid-Sensitive Peptides: For peptides containing modifications that are sensitive to strong acids (e.g., glycosylations, phosphorylations), a more acid-labile protecting group is desirable to allow for milder or shorter cleavage times. While Pbf is the most labile of the common sulfonyl groups, even more labile experimental groups have been developed for such demanding applications. nih.gov

For Conjugation/Derivatization: For applications requiring a specific point of attachment, a bioisosteric derivative like This compound is the strategic choice. It is not used for temporary protection but is incorporated as a permanent, functionalized residue. iris-biotech.de

Emerging Research Applications and Future Directions for Fmoc L Arg Boc,bu Nhboc Oh Derivatives

Role in the Synthesis of Peptide-Based Probes for Biological Systems

The unique structure of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH derivatives, where the guanidine (B92328) group is replaced by an amino-functionalized carbamoylguanidine group, serves as a versatile platform for creating peptide-based probes. This modification provides a strategic handle for peptide derivatization and conjugation, enabling the attachment of various reporter molecules. nih.gov

This approach has been successfully employed to synthesize both fluorescently and radioactively labeled peptide ligands with high receptor affinity. nih.gov The terminal amino group on the spacer, once deprotected, allows for the covalent attachment of affinity labels or fluorescent tags. Notable examples where this labeling strategy has been applied include the development of molecular tools for studying specific receptor systems. nih.gov

Key applications include:

Angiotensin II receptor ligands: Creating probes to study the renin-angiotensin system.

Neurotensin(8–13) receptor ligands: Developing tools for neurological research.

Neuropeptide Y (NPY) mimics: Synthesizing labeled ligands to investigate NPY receptors. nih.gov

Neuropeptide FF analogues: Enabling the study of NPFF receptor systems. nih.gov

The resulting peptide derivatives have demonstrated high receptor affinities, with Ki values in the low nanomolar range, even after the attachment of bulky fluorophores. nih.gov This indicates that the carbamoylguanidine modification is well-tolerated by the biological targets, preserving the essential binding characteristics of the parent peptide. This methodology has led to the successful development of new tritiated tracers for angiotensin and neurotensin (B549771) receptors, highlighting its practical utility in creating sensitive probes for biological systems. nih.gov

Integration into Methodologies for Peptidomimetic Design and Synthesis

This compound is a valuable building block in the field of peptidomimetic design, which aims to create molecules that mimic natural peptides but possess improved properties such as enhanced stability or bioavailability. The core of its utility lies in the concept of nonclassical bioisosteric replacement. nih.gov The functionalized carbamoylguanidine moiety serves as a bioisostere for the natural guanidine group of arginine. nih.gov

While the basicity of the carbamoylguanidine group is lower than that of an unsubstituted guanidine, it is still sufficiently basic (pKa ≈ 8) to be protonated at physiological pH. nih.gov This allows it to mimic the electrostatic interactions of arginine, which are often crucial for receptor binding, while potentially altering other physicochemical properties of the peptide. nih.govnih.gov

The integration of this building block into standard Fmoc solid-phase peptide synthesis (SPPS) protocols is generally straightforward. nih.gov However, due to the steric bulk of the side-chain protecting groups, modifications to standard coupling procedures may be necessary to ensure high yields. researchgate.net Researchers have found that using anhydrous solvents, slightly elevated temperatures (35-40 °C), and prolonged coupling times can significantly improve coupling efficiency. nih.gov

This approach has been validated in the synthesis of peptidomimetic ligands for several G protein-coupled receptors, including analogues of neuropeptide Y, where the modified arginine was successfully incorporated to produce high-affinity compounds. nih.govresearchgate.net The chemical stability of the carbamoylguanidine structure further enhances its appeal for creating robust peptidomimetics resistant to metabolic degradation. nih.gov

Development of Novel Linkers and Supports Utilizing this compound

A comprehensive review of current literature did not yield specific examples or research detailing the use of this compound itself as a component in the development of novel linkers or solid supports for peptide synthesis. Research in this area typically focuses on the properties of the polymeric support and the cleavable handle that connects the peptide to the resin. biosynth.com While strategies exist for anchoring amino acids to a resin via their side chain, including methods to build the arginine side chain directly on the support, the use of this specific pre-fabricated, complex derivative for linker construction is not documented in the available search results. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound Reactivity and Conformation

There is limited publicly available research focused on computational chemistry or molecular modeling studies specifically for the this compound molecule. While theoretical conformational analyses have been performed on simpler arginine derivatives like N-acetyl-L-arginine methylamide to understand the spatial structure and compare it with arginine residues in proteins, similar detailed studies on this heavily protected derivative were not found in the conducted searches. nih.gov Likewise, while experimental techniques have been used to study the reactivity of blocked arginine with other molecules, dedicated computational studies on the reactivity and conformation of this compound are not presently available in the literature reviewed. nih.gov

Perspectives on Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to solid-phase peptide synthesis (SPPS), with significant implications for the synthesis and use of complex building blocks like this compound. The primary focus is on reducing the environmental impact of peptide manufacturing by addressing solvent use, reagent safety, and atom economy. mdpi.comresearchgate.net

Solvent Replacement: A major goal in greening SPPS is the replacement of hazardous solvents such as N,N-dimethylformamide (DMF). rsc.org Studies have explored greener alternatives like N-butylpyrrolidinone (NBP), which has proven to be an excellent, albeit more viscous, solvent for SPPS. researchgate.netrsc.org When incorporating sterically hindered amino acids like protected arginine derivatives, strategies such as heating to 45 °C are employed to reduce viscosity and accelerate the coupling reaction. researchgate.netrsc.org Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also being investigated. nih.gov

Managing Side Reactions: A significant challenge with arginine derivatives in SPPS is the formation of inactive δ-lactams during the carboxyl group activation step, which consumes the amino acid and can lead to deletion sequences in the final peptide. mdpi.comnih.gov Green chemistry approaches seek to optimize reaction conditions to minimize such side reactions, thereby improving efficiency and reducing waste. Studies comparing the stability and reactivity of different arginine protecting groups, such as Pbf, (Boc)₂, and NO₂, in various solvents help inform the selection of the most efficient and sustainable synthetic routes. mdpi.comresearchgate.net For instance, the stability of Fmoc-Arg(Boc)₂-OH has been evaluated in both DMF and NBP at elevated temperatures, showing it is compatible with standard coupling times. mdpi.comresearchgate.net

Atom Economy: While this compound is a highly functionalized molecule, its complex protecting group scheme has implications for atom economy. The elimination of orthogonal protecting groups from the final product is a key area of research to improve the sustainability of SPPS. nih.gov Future perspectives may include the development of more atom-efficient protecting group strategies for functionalized arginine derivatives that are compatible with green chemistry principles.

Q & A

Q. What are the key considerations for incorporating Fmoc-L-Arg(Boc,Bu-NHBoc)-OH into solid-phase peptide synthesis (SPPS) protocols?

The incorporation of this compound requires careful management of orthogonal protecting groups. The Boc group on the guanidine moiety and the Bu-NHBoc group on the side chain must remain stable during Fmoc deprotection (typically using piperidine in DMF) to prevent premature side-chain reactivity. Coupling efficiency is influenced by steric hindrance from the dual protection; using activating agents like HOBt/DIC or Oxyma Pure/DIC at elevated temperatures (40–50°C) can improve reaction rates . Post-incorporation, TFA cleavage simultaneously removes both Boc and Bu-NHBoc groups, ensuring proper side-chain deprotection during resin cleavage .

Q. How do the orthogonal protecting groups (Boc and Bu-NHBoc) on this compound influence its reactivity during peptide elongation?

The Boc group protects the α-amino group, while Bu-NHBoc safeguards the side-chain amine, ensuring regioselective coupling. This dual protection minimizes side reactions such as guanidine acylation or branching during peptide elongation. The Boc group’s acid-labile nature allows simultaneous removal with the Bu-NHBoc group under TFA cleavage, streamlining synthesis. However, the steric bulk of these groups may reduce coupling efficiency in sequences with adjacent bulky residues (e.g., Trp or Tyr), necessitating optimized coupling protocols .

Q. What analytical techniques are critical for verifying the purity and correct incorporation of this compound in synthetic peptides?

Reverse-phase HPLC with UV detection (220 nm for peptide bonds, 265 nm for Fmoc absorption) is essential for assessing purity. Mass spectrometry (MS) confirms molecular weight accuracy, detecting truncations or deletions caused by incomplete coupling. NMR (1H and 13C) can resolve ambiguities in regiochemistry, particularly to confirm the integrity of Boc and Bu-NHBoc groups post-synthesis. For quantification, amino acid analysis (AAA) after acid hydrolysis validates residue incorporation .

Advanced Questions

Q. What strategies can optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

In sterically challenging contexts (e.g., β-sheet-forming sequences), employ:

- Activation Reagents : Switch from DIC/HOBt to PyAOP or HATU for enhanced activation.

- Solvent Systems : Use DCM:DMF (1:1) to reduce viscosity and improve reagent diffusion.

- Double Coupling : Perform two sequential couplings with intermediate Kaiser tests.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to accelerate reaction kinetics .

Q. How does the presence of dual Boc and Bu-NHBoc groups affect the stability and purification of peptides containing this compound?

The dual protection increases hydrophobicity, improving retention on C18 columns during HPLC purification but complicating solubility in aqueous buffers. Stability studies show the Boc group is susceptible to slow hydrolysis in humid environments, necessitating anhydrous storage. During purification, trifluoroacetic acid (TFA) in cleavage cocktails must be carefully scavenged (e.g., with triisopropylsilane) to prevent side-chain modifications. Comparative studies with single-protected analogs (e.g., Fmoc-L-Arg(Pbf)-OH) reveal longer synthesis times but higher final purity due to reduced side reactions .

Q. How do structural modifications in this compound compare to other arginine derivatives in terms of influencing peptide-receptor interactions?